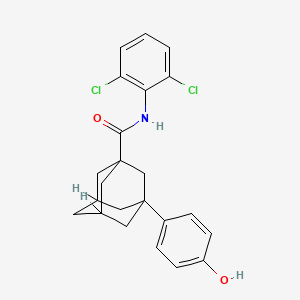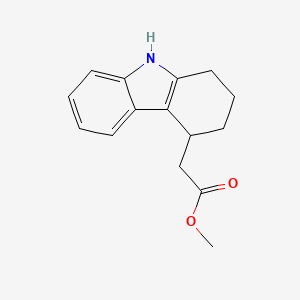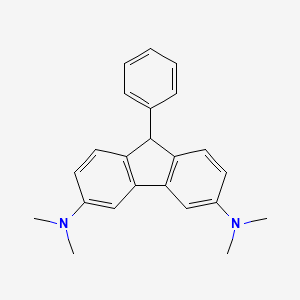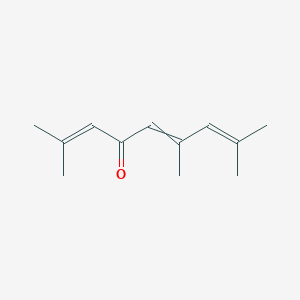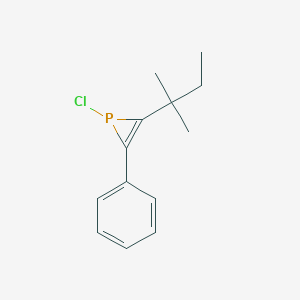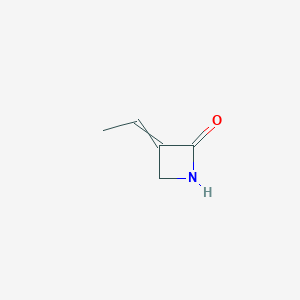
Morpholine, 4-((2-(2-phenylethyl)phenyl)methyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-((2-(2-phenylethyl)phenyl)methyl)-, hydrochloride is a chemical compound that belongs to the morpholine family. Morpholine itself is an organic chemical compound with the chemical formula O(C2H4)2NH. This compound features both amine and ether functional groups, making it a versatile molecule in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-((2-(2-phenylethyl)phenyl)methyl)-, hydrochloride typically involves the reaction of morpholine with 2-(2-phenylethyl)benzyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .
Industrial Production Methods
Industrial production of morpholine involves the dehydration of diethanolamine with concentrated sulfuric acid. This process is efficient and yields high-purity morpholine, which can then be used as a precursor for the synthesis of various derivatives, including this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, 4-((2-(2-phenylethyl)phenyl)methyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Applications De Recherche Scientifique
Morpholine, 4-((2-(2-phenylethyl)phenyl)methyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of various industrial chemicals and as a corrosion inhibitor in steam systems
Mécanisme D'action
The mechanism of action of Morpholine, 4-((2-(2-phenylethyl)phenyl)methyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: The parent compound, used widely in various chemical reactions.
Diethanolamine: A precursor in the industrial production of morpholine.
Benzyl chloride: Used in the synthesis of benzyl derivatives.
Uniqueness
Morpholine, 4-((2-(2-phenylethyl)phenyl)methyl)-, hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
119923-79-4 |
|---|---|
Formule moléculaire |
C19H24ClNO |
Poids moléculaire |
317.9 g/mol |
Nom IUPAC |
4-[[2-(2-phenylethyl)phenyl]methyl]morpholine;hydrochloride |
InChI |
InChI=1S/C19H23NO.ClH/c1-2-6-17(7-3-1)10-11-18-8-4-5-9-19(18)16-20-12-14-21-15-13-20;/h1-9H,10-16H2;1H |
Clé InChI |
HUUIUMIHEZAKIH-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC2=CC=CC=C2CCC3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


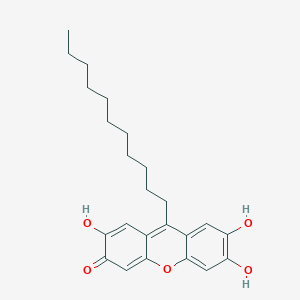
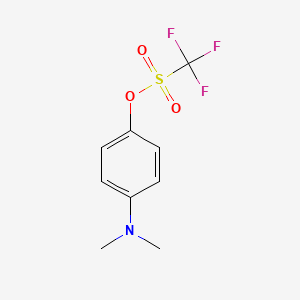



![7-Chloro[1,3]thiazolo[4,5-b]quinoxalin-2-amine](/img/structure/B14291292.png)

